Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
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Overview
Description
The compound contains several functional groups including a benzothiazole, an amide, and a piperazine. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Amides are functional groups containing a carbonyl group linked to a nitrogen atom. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzothiazole and piperazine rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzothiazoles are known to undergo a variety of chemical reactions including electrophilic substitution and nucleophilic addition . Piperazines can react with acids to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the benzothiazole and piperazine rings could increase its stability .Scientific Research Applications
- The compound’s structure suggests potential as an anticancer agent. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. It may interfere with cell signaling pathways or DNA repair processes, making it a candidate for targeted therapies .
Anticancer Research
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-3-27-19(26)23-10-8-22(9-11-23)17(25)13-28-12-16(24)20-18-21(2)14-6-4-5-7-15(14)29-18/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPICVQUJGDJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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